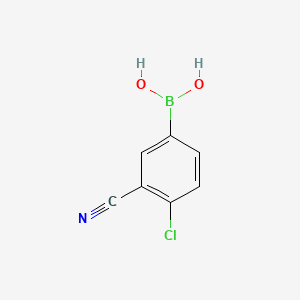![molecular formula C11H10FN5 B1450925 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine CAS No. 926270-56-6](/img/structure/B1450925.png)
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Vue d'ensemble
Description
“6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine” is a chemical compound with the molecular formula C11H10FN5. Its molecular weight is 231.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12FN5/c1-7-10-11(14)15-16-12(10)18(17-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H3,14,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 181.84°C and a predicted boiling point of 385.4°C at 760 mmHg. The predicted density is 1.6 g/cm3, and the refractive index is n20D 1.75 .Applications De Recherche Scientifique
Antiproliferative Activity
This compound has been studied for its potential in inhibiting the proliferation of cancer cells. Research indicates that derivatives of this compound exhibit broad-spectrum antiproliferative activity against various cancer cell lines . These findings suggest that it could be a valuable asset in the development of new anticancer therapies.
Anticancer Agent Development
The structure of 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is conducive to modifications that can enhance its anticancer properties. Studies have shown that certain modifications can lead to compounds with superior potency compared to standard drugs like Sorafenib, particularly against renal, breast, colon, ovarian, and prostate cancer cell lines .
Biological Activity of Indole Derivatives
While not an indole derivative itself, the compound’s structure is related to indole-based frameworks, which are known for their wide range of biological activities. This relationship suggests that 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine could be a precursor or a model for synthesizing new indole derivatives with potential biological applications .
Antimicrobial Applications
Compounds with a pyrazolone structure, similar to the one , have been found to possess antimicrobial properties. This suggests that 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine could be explored for its efficacy against various microbial pathogens .
Adenosine Receptor Antagonism
Derivatives of pyrazolo[3,4-d]pyrimidine, which is structurally related to the compound , have been identified as potent and selective antagonists of human adenosine receptors. This implies potential applications of 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine in the treatment of diseases related to these receptors .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to target cdk2 .
Biochemical Pathways
Compounds that inhibit cdk2 can affect cell cycle progression and induce apoptosis .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest and apoptosis .
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c1-6-9-10(13)14-15-11(9)17(16-6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRTTWDTZJYJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)
![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)
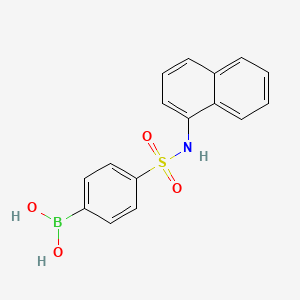

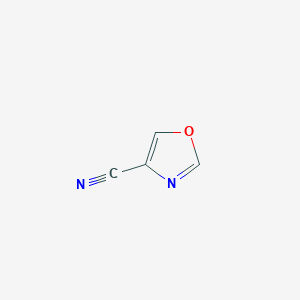
![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)

![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)
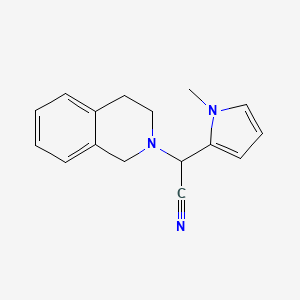

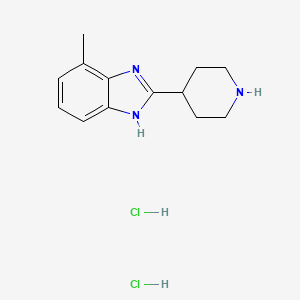

acetate](/img/structure/B1450862.png)
